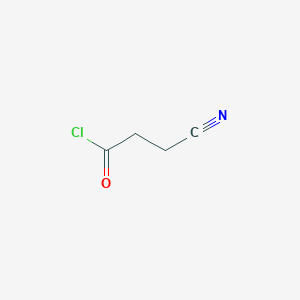
N-(1-cyano-2-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2-naphthyl)acetamide, also known as NCA, is a small molecule compound that has been widely used in scientific research. It is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells and tissues. In addition, NCA has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(1-cyano-2-naphthyl)acetamide involves the reaction of its cyano group with ROS, which leads to the formation of a highly fluorescent compound. The reaction is highly selective, as N-(1-cyano-2-naphthyl)acetamide does not react with other cellular components such as proteins or lipids.
Biochemische Und Physiologische Effekte
N-(1-cyano-2-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the levels of ROS. In addition, N-(1-cyano-2-naphthyl)acetamide has been shown to have anti-inflammatory effects by reducing the levels of ROS in inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-cyano-2-naphthyl)acetamide in lab experiments is its high selectivity for ROS. This allows for accurate detection of ROS levels in living cells and tissues. However, N-(1-cyano-2-naphthyl)acetamide has some limitations, including its relatively low quantum yield (the efficiency of converting absorbed light into emitted light), which can make it difficult to detect low levels of ROS.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-2-naphthyl)acetamide. One area of interest is the development of more efficient fluorescent probes for detecting ROS. Another area of interest is the development of N-(1-cyano-2-naphthyl)acetamide-based therapeutics for the treatment of cancer and other diseases. Finally, there is a need for further research on the mechanism of action of N-(1-cyano-2-naphthyl)acetamide, which could lead to the development of more effective treatments for ROS-related diseases.
Synthesemethoden
N-(1-cyano-2-naphthyl)acetamide can be synthesized by reacting 2-naphthylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product can then be purified by recrystallization to obtain pure N-(1-cyano-2-naphthyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2-naphthyl)acetamide has been extensively used in scientific research as a fluorescent probe for detecting ROS in living cells and tissues. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. N-(1-cyano-2-naphthyl)acetamide can selectively react with ROS to produce a fluorescent signal, which can be detected using a fluorescence microscope or flow cytometer.
Eigenschaften
CAS-Nummer |
6329-24-4 |
|---|---|
Produktname |
N-(1-cyano-2-naphthyl)acetamide |
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
N-(1-cyanonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H10N2O/c1-9(16)15-13-7-6-10-4-2-3-5-11(10)12(13)8-14/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
FDTWGIMHPCGOJX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Kanonische SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Andere CAS-Nummern |
6329-24-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



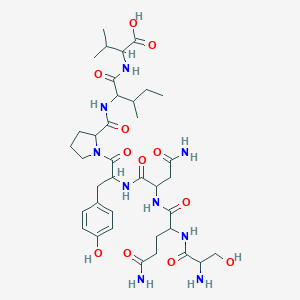

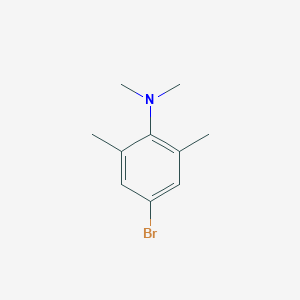

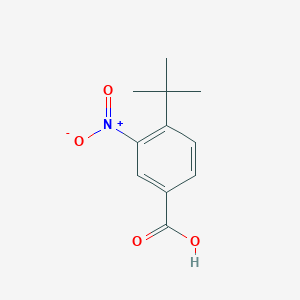


![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
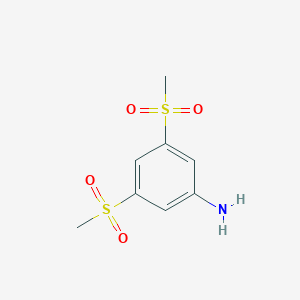

![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)


